1-Benzothioylpyrrolidine
Description
1-Benzothioylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a benzothiophene moiety via a thioester linkage. Its molecular structure (as per ) includes a cycloheptyl bridge connecting the benzothiophene and pyrrolidine groups, resulting in the IUPAC name 1-[1-(1-Benzothien-2-yl)cycloheptyl]pyrrolidine. The compound’s molecular formula is C₁₈H₂₁NS, with an average mass of 283.43 g/mol . Its structural complexity distinguishes it from simpler pyrrolidine derivatives, particularly in terms of steric bulk and electronic properties due to the fused aromatic-thiophene system.
Properties
CAS No. |
15563-45-8 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanethione |
InChI |
InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
RTZUSCLEISSKNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
solubility |
28.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 1-Benzothioylpyrrolidine against analogous pyrrolidine derivatives, focusing on molecular features, synthetic accessibility, and biological relevance.
1-Benzoylpyrrolidine
- Structure : Substitutes the benzothiophene-thioester group with a benzoyl (phenyl-carbonyl) moiety.
- Molecular Formula: C₁₁H₁₃NO (Average mass: 175.23 g/mol) .
- Key Differences :
- Electronic Effects : The carbonyl group in 1-Benzoylpyrrolidine is electron-withdrawing, whereas the thioester in this compound offers weaker electron withdrawal but enhanced lipophilicity .
- Synthetic Complexity : 1-Benzoylpyrrolidine is synthetically simpler due to the absence of a cycloheptyl bridge and benzothiophene fusion .
1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)
- Structure : Features an acyl group at the 1-position and a benzyl substituent at the 2-position of the pyrrolidine ring (e.g., compound 11 in ).
- Molecular Data: Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone Formula: C₂₆H₂₆N₄O₃ (Mass: 418.21 g/mol) .
- Biological Relevance :
- Demonstrates potent dual orexin receptor antagonism (IC₅₀ < 100 nM) due to the synergistic effects of the acyl and benzyl groups on receptor binding .
- Compared to this compound, these compounds prioritize aromatic stacking interactions (pyrimidine/pyridine) over sulfur-mediated hydrophobic interactions .
1-Benzyl-3-Substituted Pyrrolidines
- Examples: 1-Benzyl-3-(methylamino)pyrrolidine (Mass: ~204.28 g/mol) . 1-Benzyl-3-pyrrolidone (Mass: 175.23 g/mol) .
- Amino Substitutions: Amino groups (e.g., methylamino) at the 3-position improve water solubility and enable further functionalization .
Comparative Data Table
*Example compound from .
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